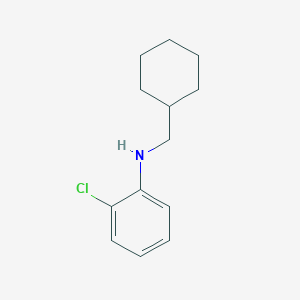

2-Chloro-N-(cyclohexylmethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

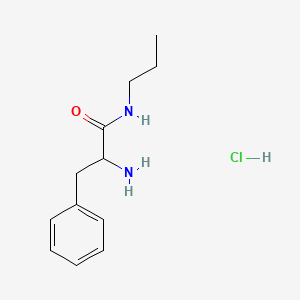

2-Chloro-N-(cyclohexylmethyl)aniline is a biochemical used for proteomics research . It has a molecular formula of C13H18ClN and a molecular weight of 223.74 g/mol .

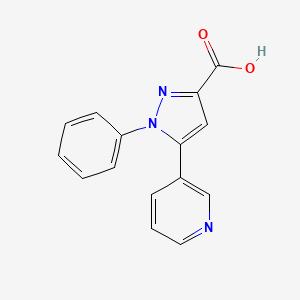

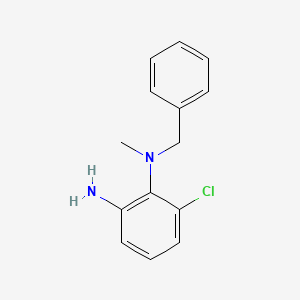

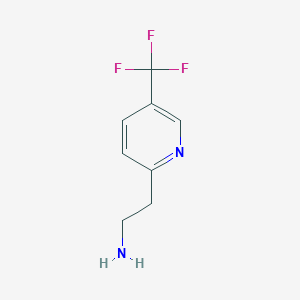

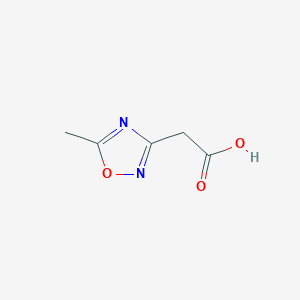

Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(cyclohexylmethyl)aniline consists of a cyclohexylmethyl group attached to an aniline molecule at one of the carbon atoms in the benzene ring, with a chlorine atom attached to the second carbon .Aplicaciones Científicas De Investigación

Proteomics Research

2-Chloro-N-(cyclohexylmethyl)aniline: is utilized in proteomics research, where it serves as a biochemical tool for the study of protein expression and function. Its molecular weight of 223.74 g/mol and formula C13H18ClN make it suitable for various analytical techniques in proteomics .

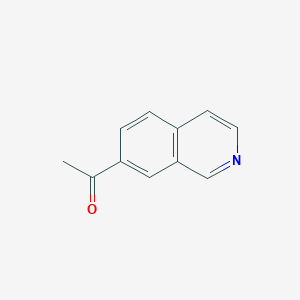

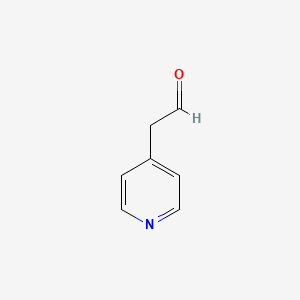

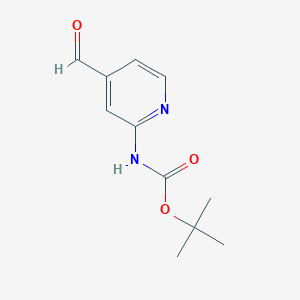

Synthesis of Nicotinamide Derivatives

This compound is used in the synthesis of nicotinamide derivatives, which have a broad range of biological applications. These derivatives are explored for their antibacterial and antibiofilm properties, particularly against Gram-positive and Gram-negative bacteria .

Computational Chemistry

In computational studies, 2-Chloro-N-(cyclohexylmethyl)aniline derivatives are optimized using computational methods like B3LYP/6-31+G(d,p) level calculations. These studies help in understanding the electronic properties and molecular interactions of the compound .

Antibacterial and Antibiofilm Properties

Research has shown that derivatives of 2-Chloro-N-(cyclohexylmethyl)aniline exhibit significant antibacterial and antibiofilm activities. These properties are crucial in the development of new antibiotics and treatments for bacterial infections .

Nonlinear Optical (NLO) Material Research

The compound’s derivatives are investigated for their potential as NLO materials due to their highly delocalized π electron systems. This research is pivotal for the development of new materials with high molecular hyperpolarizability .

Molecular Docking Analyses

2-Chloro-N-(cyclohexylmethyl)aniline: and its derivatives are subjects of molecular docking analyses to investigate their potential as inhibitors against various bacterial strains. This application is vital for drug discovery and development .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N-(cyclohexylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWBUQBMFNQEEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(cyclohexylmethyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)